

# A Comparative Guide to the Kinase Cross-Reactivity of (R)-BRD3731

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## Compound of Interest

Compound Name: (R)-BRD3731

Cat. No.: B2667888

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**(R)-BRD3731** is a selective inhibitor of Glycogen Synthase Kinase 3 $\beta$  (GSK3 $\beta$ ), a key enzyme in various cellular signaling pathways. This guide provides a comparative analysis of the cross-reactivity of **(R)-BRD3731** with other kinases, offering researchers, scientists, and drug development professionals objective data to evaluate its performance against alternative inhibitors. While comprehensive kinome-wide screening data for **(R)-BRD3731** is not publicly available, this guide summarizes the known selectivity and compares it with other well-characterized GSK3 inhibitors.

## Data Presentation: Quantitative Kinase Inhibition

The following table summarizes the inhibitory activity of **(R)-BRD3731** and comparator compounds against their primary targets and other kinases. The data highlights the selectivity of these inhibitors.

Compound	Target Kinase	IC50 / Kd	Off-Target Kinase	IC50 / % Inhibition	Fold Selectivity (GSK3α/GSK3β)
(R)-BRD3731	GSK3β	IC50: 1.05 μM[1]	GSK3α	IC50: 6.7 μM[1]	~6.4
BRD3731	GSK3β	IC50: 15 nM[2][3]	GSK3α	IC50: 215 nM[2]	~14
BRD0705	GSK3α	IC50: 66 nM	GSK3β	IC50: 515 nM	0.13 (GSK3β/GSK3α)
CDK2	IC50: 6.87 μM				
CDK3	IC50: 9.74 μM				
CDK5	IC50: 9.20 μM				
CHIR-99021	GSK3β	IC50: 6.7 nM	GSK3α	IC50: 10 nM	~1.5
Over 20 other kinases	>500-fold less potent				
45 other enzymes/receptors	>800-fold less potent				

Note: A lower IC50 value indicates higher potency. Fold selectivity is calculated as IC50(off-target)/IC50(target). For BRD0705, selectivity is shown for GSK3β relative to its primary target, GSK3α.

## Experimental Protocols

### 1. KINOMEScan® Competition Binding Assay

The KINOMEscan® platform (DiscoverX) is a high-throughput method to profile the interaction of a test compound against a large panel of kinases. The assay is based on a competitive binding format.

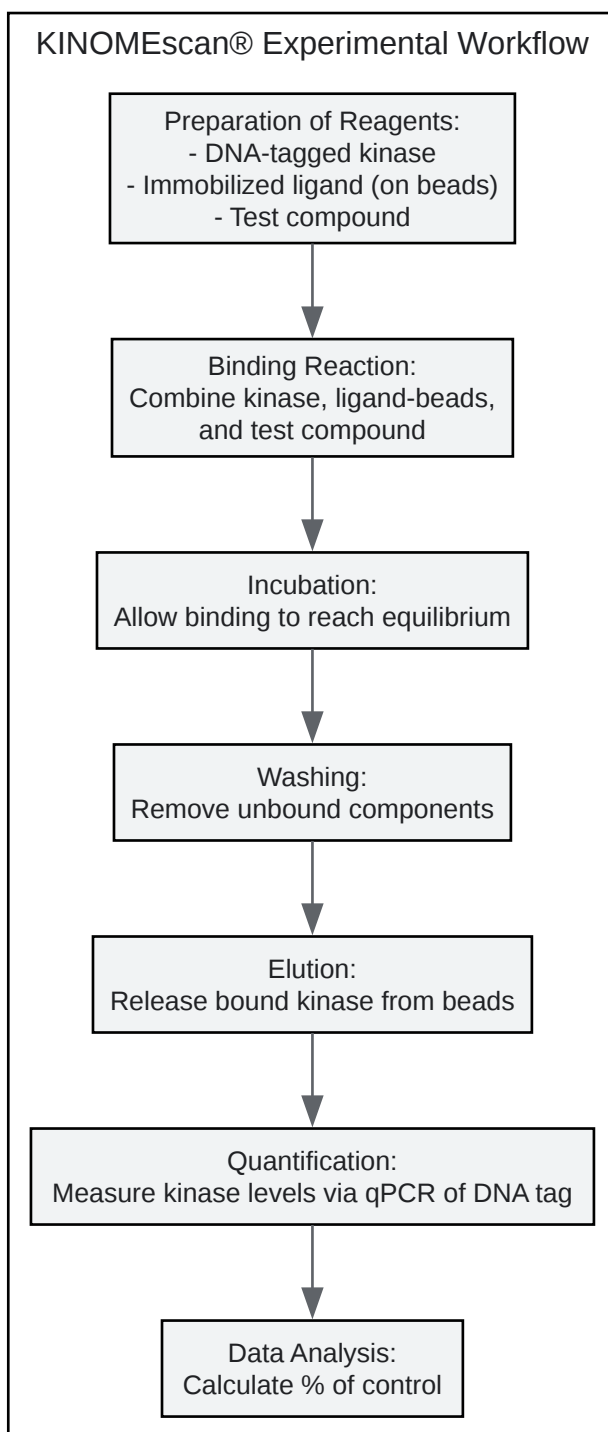
- Principle: The assay measures the ability of a test compound to compete with a proprietary, immobilized ligand for the active site of a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.
- Methodology:
  - Immobilization: An active-site directed ligand is biotinylated and immobilized on streptavidin-coated magnetic beads.
  - Binding Reaction: The DNA-tagged kinase, the immobilized ligand, and the test compound (at a specified concentration, e.g., 10  $\mu$ M) are combined in a binding buffer.
  - Incubation: The reaction is incubated at room temperature with shaking for a defined period (e.g., 1 hour) to allow for equilibrium to be reached.
  - Washing: The beads are washed to remove unbound kinase and test compound.
  - Elution: The bound kinase is eluted from the beads.
  - Quantification: The amount of eluted kinase is measured by qPCR using primers specific for the DNA tag.
- Data Analysis: The results are typically reported as "percent of control," where a lower percentage indicates a stronger interaction between the test compound and the kinase.

## 2. Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

Biochemical assays directly measure the enzymatic activity of a kinase and the effect of an inhibitor. The ADP-Glo™ Kinase Assay (Promega) is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

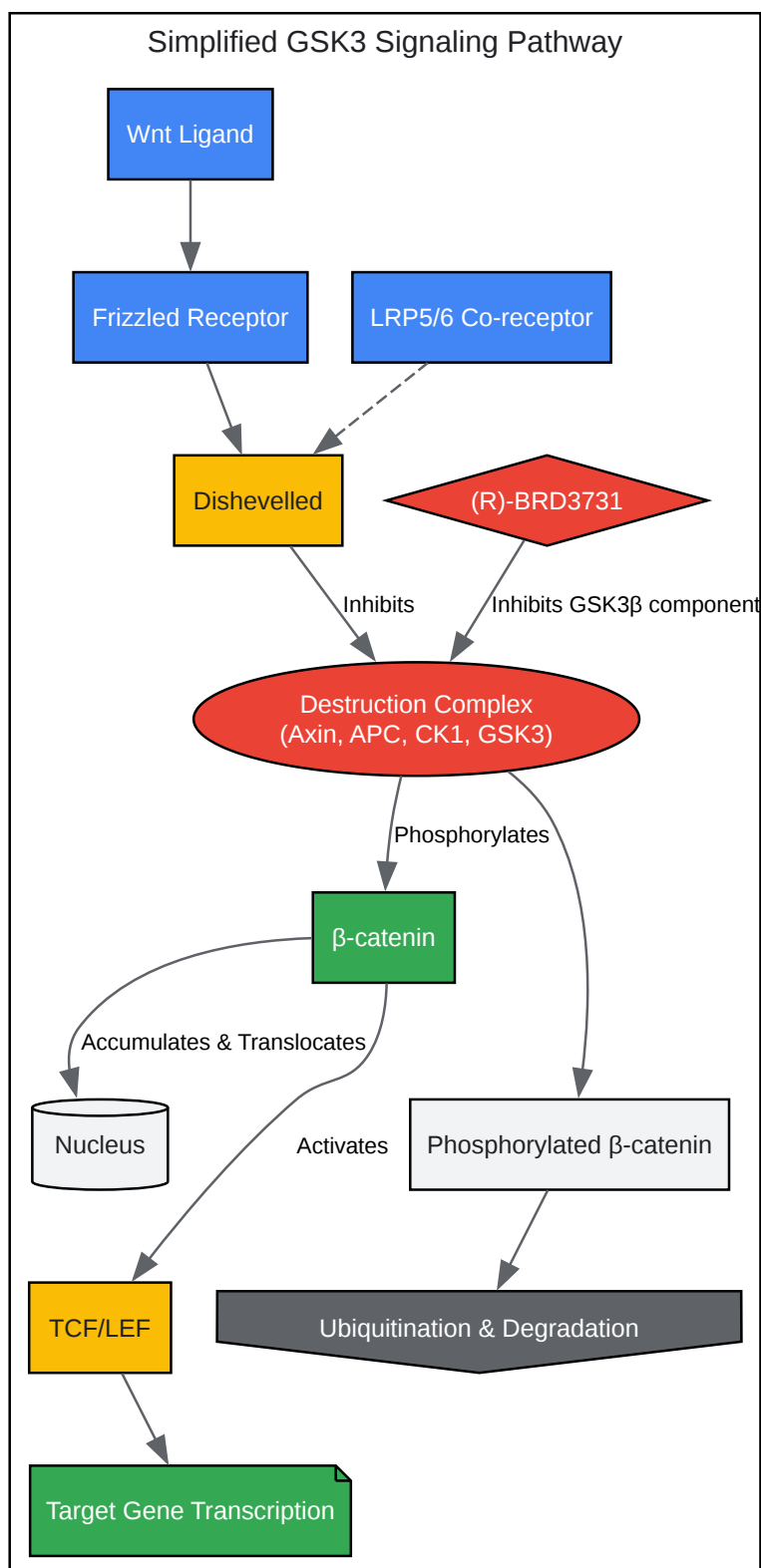
- **Principle:** The assay is performed in two steps. First, the kinase reaction is carried out, and then the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
- **Methodology:**
  - **Kinase Reaction:** The kinase, substrate, ATP, and the test inhibitor (at various concentrations) are incubated in a kinase reaction buffer.
  - **ATP Depletion:** After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
  - **ADP to ATP Conversion and Detection:** Kinase Detection Reagent is added, which contains an enzyme that converts ADP to ATP and the Ultra-Glo™ Luciferase/luciferin mixture.
  - **Luminescence Measurement:** The luminescence is measured using a luminometer.
- **Data Analysis:** The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by plotting the luminescence signal against the inhibitor concentration.

## Visualizations



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Caption: KINOMEScan® Experimental Workflow.



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Caption: Simplified Wnt/ $\beta$ -catenin Signaling Pathway.

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## References

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